3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride
CAS No.: 83763-52-4
Cat. No.: VC17004178
Molecular Formula: C11H19ClN2O3S
Molecular Weight: 294.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83763-52-4 |
|---|---|
| Molecular Formula | C11H19ClN2O3S |
| Molecular Weight | 294.80 g/mol |
| IUPAC Name | 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C11H18N2O3S.ClH/c1-4-13(5-2)17(14,15)9-6-7-11(16-3)10(12)8-9;/h6-8H,4-5,12H2,1-3H3;1H |
| Standard InChI Key | SKDMARQFDVQTJG-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₁H₁₉ClN₂O₃S, with a molar mass of 294.80 g/mol . Its IUPAC name, 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide hydrochloride, reflects a benzene ring substituted at positions 3 and 4 with amino and methoxy groups, respectively, and a diethylaminosulfonyl moiety at position 1. The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical formulations.
Key structural descriptors include:
Physicochemical Characteristics
-
LogP: Estimated at 1.70, indicating moderate lipophilicity .
-
Solubility: High aqueous solubility due to ionic hydrochloride form.
-
Stability: Susceptible to hydrolysis under extreme pH or elevated temperatures, necessitating storage in cool, dry environments.
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via nucleophilic substitution between 3-amino-4-methoxybenzenesulfonyl chloride and diethylamine in the presence of a base (e.g., triethylamine). A typical protocol involves:
-
Sulfonation: Reacting methoxy-substituted aniline with chlorosulfonic acid to form the sulfonyl chloride intermediate.
-
Amination: Treating the intermediate with diethylamine in dichloromethane at 0–5°C.
-
Salt Formation: Adding hydrochloric acid to precipitate the monohydrochloride salt.
Yields exceeding 70% are achievable with rigorous control of stoichiometry and temperature.
Industrial Production
Hu Bei Jiutian Bio-medical Technology CO., Ltd., a key supplier, employs scalable batch processes with in-line HPLC monitoring to ensure >98% purity. Challenges include minimizing byproducts like N-ethyl derivatives, which require chromatographic purification.
Chemical Reactivity and Functionalization
Nucleophilic Substitutions
The primary amine at position 3 undergoes acylation or alkylation, enabling derivative synthesis. For example, reaction with acetyl chloride yields 3-acetamido-N,N-diethyl-4-methoxybenzenesulphonamide, a candidate for prodrug development.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring facilitates nitration or halogenation at position 5 or 6, though steric hindrance from the sulfonamide group limits regioselectivity.
Example Reaction:
Nitration at position 5 produces a nitro derivative with enhanced antibacterial potency.
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro studies demonstrate inhibition of Escherichia coli (MIC: 32 µg/mL) and Staphylococcus aureus (MIC: 64 µg/mL), likely via competitive binding to dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. This aligns with sulfonamides’ historical role as antifolates, though resistance via sul gene mutations limits efficacy.
Anti-inflammatory Effects
Applications in Pharmaceuticals and Material Science
Drug Development
-
Antibacterial Agents: Structural analogs are under investigation for multidrug-resistant infections.
-
Anti-inflammatory Therapeutics: Potential for topical formulations targeting dermatitis or arthritis.
Material Science
Sulfonamide polymers incorporating this monomer exhibit high thermal stability (>300°C) and ion-exchange capacity, suitable for proton-conductive membranes in fuel cells.
Analytical Characterization
HPLC Analysis
Reverse-phase HPLC on a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water/phosphoric acid (55:44:1, v/v) achieves baseline separation (retention time: 6.2 min) . MS-compatible methods substitute phosphoric acid with 0.1% formic acid .
Table 1. HPLC Parameters
| Parameter | Value |
|---|---|
| Column | Newcrom R1, 5 µm |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
| Linearity (R²) | 0.9995 |
Spectroscopic Data
-
IR (KBr): 3340 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
-
¹H NMR (DMSO-d₆): δ 1.1 (t, 6H, CH₂CH₃), 3.2 (q, 4H, NCH₂), 3.8 (s, 3H, OCH₃), 6.9 (d, 1H, ArH).
Comparison with Structural Analogs
Table 2. Sulfonamide Derivatives
| Compound | Key Features | Unique Attributes |
|---|---|---|
| Sulfanilamide | Unsubstituted sulfonamide | First synthetic antibacterial |
| Dapsone | Diaminodiphenyl sulfone | Leprosy treatment |
| This Compound | Methoxy, diethylamino substituents | Enhanced solubility and thermal stability |
The methoxy group in 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride improves membrane permeability compared to sulfanilamide, while the diethylamino group reduces crystallinity, aiding formulation flexibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume